4,6-dichloro-1H-indole-3-carboxylic acid

Description

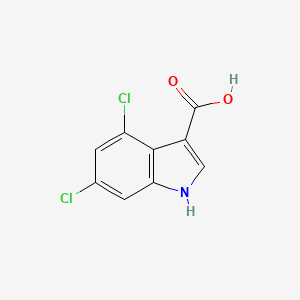

4,6-Dichloro-1H-indole-3-carboxylic acid is a halogenated indole derivative featuring chlorine atoms at positions 4 and 6 of the indole ring and a carboxylic acid group at position 3. This compound is of significant interest in medicinal chemistry due to its structural motif, which is frequently employed in the design of bioactive molecules. The electron-withdrawing chlorine substituents enhance the acidity of the carboxylic acid group, influencing its reactivity and binding interactions with biological targets .

Properties

Molecular Formula |

C9H5Cl2NO2 |

|---|---|

Molecular Weight |

230.04 g/mol |

IUPAC Name |

4,6-dichloro-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14) |

InChI Key |

MAKXOERADUJRCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C(=O)O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

4,6-Dichloro-1H-indole-2-carboxylic Acid (CAS 101861-63-6)

- Structure : Carboxylic acid at position 2 instead of 3.

- Properties: The positional isomerism alters hydrogen-bonding capacity and steric interactions.

- Applications : Used in receptor-binding studies and as a synthetic intermediate.

4-Chloro-1H-indole-2-carboxylic Acid (CAS 24621-73-6)

- Structure : Single chlorine at position 4 and carboxylic acid at position 2.

- However, the lack of a 6-chloro substituent may decrease electron-withdrawing effects, impacting acidity .

Substituent Variations: Halogen and Functional Group Modifications

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Structure : Chlorine at position 7, methyl group at position 3, and carboxylic acid at position 2.

- Properties : The methyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 7-chloro substitution shifts electronic effects compared to 4,6-dichloro analogs .

- Applications : Primarily used in research and development (R&D) settings, as indicated by its safety data sheet (SDS) .

PSB-12150 ([³H]2-Carboxy-4,6-dichloro-1H-indole-3-propionic Acid)

- Structure : Propionic acid chain at position 3 instead of a direct carboxylic acid.

- Properties : The extended carbon chain increases molecular weight (MW ≈ 303.1 g/mol) and may enhance binding affinity for P2Y receptors, as demonstrated in radioligand studies .

- Applications : Widely used as a radioligand for probing purinergic receptors .

Functionalized Derivatives: Ethoxycarbonyl and Thiazole Modifications

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic Acid (CAS 1638772-15-2)

- Structure : Ethoxycarbonyl group at position 4 and carboxylic acid at position 6.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

- Structure : Thiazole ring conjugated via a methylene bridge to position 3.

- Properties : The thiazole moiety introduces heterocyclic diversity, often enhancing biological activity in antimicrobial or anticancer agents. Synthesis involves refluxing with acetic acid, a method common to indole derivatives .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Dichloro substitution at positions 4 and 6 significantly enhances the acidity of the carboxylic acid group, making this compound more reactive in nucleophilic reactions compared to mono-chloro analogs .

- Biological Activity : Position 3 carboxylic acid derivatives (e.g., PSB-12150) exhibit higher specificity for P2Y receptors due to optimal spatial arrangement, whereas 2-carboxy isomers may prioritize different targets .

- Synthetic Utility : Ethoxycarbonyl and thiazole-modified derivatives highlight the versatility of indole scaffolds in generating structurally diverse libraries for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.